molecular formula C16H16O3 B1334133 (3'-Ethoxy-biphenyl-3-yl)-acetic acid CAS No. 558641-22-8

(3'-Ethoxy-biphenyl-3-yl)-acetic acid

Cat. No. B1334133
CAS RN: 558641-22-8
M. Wt: 256.3 g/mol
InChI Key: PQVWNDCXWUXZNC-UHFFFAOYSA-N
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Description

(-3'-Ethoxy-biphenyl-3-yl)-acetic acid, also known as EBPA, is an aromatic compound that is widely used in a variety of scientific research applications. EBPA is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat a variety of conditions, including pain, inflammation, and fever. EBPA has been studied extensively for its potential therapeutic effects, and is currently being investigated for its potential use in a variety of other medical and scientific applications.

Scientific Research Applications

Synthesis of Heterobifunctional Reagents and Liposome Coupling

The synthesis of heterobifunctional reagents, such as 2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy acetic acid, and their incorporation into liposomal constructs for immunization purposes showcases a significant application of acetic acid derivatives. These phospholipid amide derivatives, introduced into liposomes, aim to enhance immunogenicity without causing carrier-induced epitopic suppression, a concern in synthetic vaccination formulations. The hydrophilic polyoxyethylene chains used in these derivatives offer good accessibility and reduced intrinsic immunogenicity compared to traditional reagents. This application highlights the role of acetic acid derivatives in improving antigen presentation by competent cells through stable thioether and bioreducible disulfide linkages (Frisch, Boeckler, & Schuber, 1996).

Chiral Phosphonic Auxiliary in Chemical Analysis

2-Hydroxy-2-(ethoxyphenylphosphinyl)acetic acid has been identified as a versatile chiral phosphonic auxiliary, particularly visible in 31P NMR. This compound's ability to serve as chiral derivatizing agents for amines and alcohols, facilitating the separation of diastereomeric alcohols and amines in 31P NMR spectra, underscores its significance in chemical analysis. Moreover, this compound's potential use as a CSA (Chiral Stationary Phase) in chromatography is also promising (Majewska, 2019).

properties

IUPAC Name

2-[3-(3-ethoxyphenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-2-19-15-8-4-7-14(11-15)13-6-3-5-12(9-13)10-16(17)18/h3-9,11H,2,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVWNDCXWUXZNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CC=CC(=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374467
Record name (3'-Ethoxy[1,1'-biphenyl]-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3'-Ethoxy-biphenyl-3-yl)-acetic acid

CAS RN

558641-22-8
Record name (3'-Ethoxy[1,1'-biphenyl]-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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